Di(piperidin-1-yl)methanethione
Description
Historical Context and Discovery
The historical development of this compound emerges from the broader scientific exploration of thiourea derivatives, which began gaining prominence in organic chemistry during the mid-20th century. The compound belongs to a class of organosulfur molecules that represent sulfur analogs of traditional urea compounds, where the oxygen atom in urea is replaced by sulfur, creating enhanced reactivity and unique chemical properties. The systematic study of thiourea derivatives was significantly influenced by early work on thiocarbamide, first synthesized by Polish scientist Marceli Nencki, which established the foundational understanding of sulfur-containing amide structures.
The specific discovery and characterization of this compound occurred within the context of expanding research into piperidine-containing compounds during the latter half of the 20th century. Piperidine itself has a rich history, having been first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who named the compound. The incorporation of piperidine moieties into thiourea structures represented a logical progression in synthetic chemistry, as researchers recognized the potential for combining the biological activity associated with piperidine rings with the enhanced reactivity provided by thiocarbonyl groups.
The compound's identification and cataloging under Chemical Abstracts Service number 1013-92-9 reflects its establishment as a recognized chemical entity within the scientific literature. Early synthetic methodologies for preparing this compound involved reactions between piperidine and various thiocarbonyl transfer agents, building upon classical methods for thiourea formation that had been developed throughout the early-to-mid 20th century. The development of reliable synthetic routes enabled broader investigation of the compound's properties and potential applications, marking its transition from a laboratory curiosity to a valuable synthetic intermediate.
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic chemistry stems primarily from its exceptional versatility as a synthetic reagent and intermediate. The compound serves as a crucial component in palladium-catalyzed cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes where it functions as a thiourea substrate that can be transformed into amides through desulfurization and transmetallation mechanisms. Research has demonstrated that the compound can achieve high yields in these transformations, with studies reporting up to 93% yield in the formation of phenyl(piperidin-1-yl)methanone through carefully optimized reaction conditions involving palladium catalysts and silver carbonate as a desulfurizing agent.
The compound's utility extends beyond simple cross-coupling reactions to encompass a broader range of organic transformations. Its thiocarbonyl group undergoes oxidation reactions with reagents such as hydrogen peroxide or meta-chloroperbenzoic acid to form sulfoxides and sulfones, providing access to oxidized derivatives with modified electronic properties. Additionally, reduction reactions using lithium aluminum hydride or sodium borohydride can convert the thioamide group to a methylene group, demonstrating the compound's flexibility in synthetic modifications. The piperidine rings themselves serve as sites for electrophilic substitution reactions with alkyl halides or acyl chlorides, enabling the formation of alkylated or acylated derivatives that expand the structural diversity accessible from this core scaffold.
In medicinal chemistry, this compound has gained recognition for its potential biological activities and its role as a scaffold for drug design. Research indicates that the compound exhibits antimicrobial and antifungal properties, with studies demonstrating effectiveness against various bacterial strains including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations observed in these studies, ranging from 32 to 64 micrograms per milliliter against common pathogens such as Staphylococcus aureus and Escherichia coli, suggest promising antimicrobial potential that warrants further investigation.
The compound's neuroprotective properties have also attracted scientific attention, with preliminary studies suggesting potential applications in treating neurodegenerative diseases through modulation of pathways related to neuronal health. This biological activity likely stems from the compound's ability to interact with various molecular targets through its piperidine rings, which are known to enhance biological activity by improving interactions with biological receptors and enzymes. The structural features of this compound make it particularly valuable in drug discovery programs targeting the endocannabinoid system, where derivatives have shown inhibition of enzymes such as monoacylglycerol lipase and fatty acid amide hydrolase.
The compound's significance is further emphasized by its role in structure-activity relationship studies within thiourea derivative research. Comparative analysis with structural analogs reveals key differentiating factors that influence biological and chemical properties. The presence of piperidine rings confers higher membrane permeability compared to morpholine analogs, while the lipophilicity characteristics distinguish it from more polar derivatives. These structure-property relationships provide valuable insights for medicinal chemists designing new compounds with optimized pharmacological profiles.
Table 1: Representative Synthetic Applications of this compound
Table 2: Biological Activity Profile of this compound
Properties
IUPAC Name |
di(piperidin-1-yl)methanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOSIBHMBCFJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501350 | |
| Record name | Di(piperidin-1-yl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-92-9 | |
| Record name | Di(piperidin-1-yl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction of Piperidine with Carbon Disulfide and Base
A common and classical method synthesizes Di(piperidin-1-yl)methanethione by reacting piperidine with carbon disulfide in the presence of a base such as sodium hydroxide. This reaction proceeds under mild conditions, typically at room temperature, to yield the target compound. The base facilitates the nucleophilic attack of piperidine on carbon disulfide, forming the thioamide linkage.
- Key parameters:
- Reagents: Piperidine, carbon disulfide, sodium hydroxide
- Conditions: Mild temperature (room temperature)
- Purification: Recrystallization or distillation to enhance purity and yield
This method is scalable for industrial production, where reaction parameters are optimized for maximal yield and purity.
Nucleophilic Substitution Using Thiophosgene or Thiocarbonyl Transfer Agents
Another efficient synthetic approach involves nucleophilic substitution where piperidine reacts with thiophosgene or related thiocarbonyl transfer reagents. This method is often performed under controlled conditions to avoid side reactions.
- Typical procedure:
- Piperidine is reacted with thiophosgene in an inert solvent such as chloroform or dichloromethane.
- Reaction temperature is maintained at room temperature to minimize oxidation.
- Excess piperidine is used to drive the reaction to completion.
This method yields this compound with high efficiency, often achieving yields above 85% within 4 to 6 hours.
Catalytic and Coupling-Based Synthetic Methods
Palladium-Catalyzed Suzuki-Miyaura Coupling
A modern synthetic strategy employs palladium-catalyzed Suzuki-Miyaura coupling involving this compound as a substrate. This method is notable for the in situ generation of Pd–carbene complexes via desulfurization of the thioamide group.
- Reaction details:
- Catalyst: Pd(PPh₃)₂Cl₂ (typically 7.5–10 mol%)
- Desulfurizing agent: Silver carbonate (Ag₂CO₃)
- Base: Sodium carbonate (Na₂CO₃)
- Solvent: Trifluoroethanol (TFE)
- Temperature: 90 °C
- Atmosphere: Air
- Reaction time: Approximately 4 hours
Under these conditions, the reaction converts this compound with phenyl boronic acid to produce phenyl(piperidin-1-yl)methanone with yields up to 93%.
Reaction Mechanism Insights
The palladium-catalyzed process involves:
- Desulfurization of the thioamide to form a Pd-carbene intermediate.
- Transmetallation with the aryl boronic acid.
- Hydrolysis of the intermediate to yield the amide product.
Silver carbonate is essential for efficient desulfurization, and the base facilitates transmetallation and catalyst turnover.
Representative Synthetic Yields and Conditions
Spectroscopic Characterization Supporting Preparation
- ¹H NMR: Signals at δ 4.24–4.63 ppm correspond to the N–CH₂–S linkage confirming substitution on piperidine nitrogen.
- ¹³C NMR: A diagnostic thiocarbonyl (C=S) resonance appears near δ 199 ppm.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and purity through exact mass matching.
| Spectroscopic Data | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR | 4.24–4.63 | N–CH₂–S (piperidine) |
| ¹³C NMR | ~199 | Thiocarbonyl (C=S) |
Notes on Industrial Scale Preparation
Industrial synthesis typically mirrors the laboratory nucleophilic substitution approach but incorporates process optimizations such as:
- Use of continuous flow reactors for better heat and mass transfer.
- Optimized stoichiometry to minimize waste.
- Advanced purification techniques like recrystallization or distillation to ensure high purity.
- Environmental and safety controls for handling carbon disulfide and thiophosgene derivatives.
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages |
|---|---|---|---|---|
| Piperidine + Carbon Disulfide + Base | Piperidine, CS₂, NaOH | Room temperature, mild | Moderate to High | Simple, scalable |
| Piperidine + Thiophosgene | Piperidine, thiophosgene | Room temperature, inert solvent | High (75–88%) | High yield, straightforward |
| Pd-Catalyzed Suzuki-Miyaura Coupling | Pd(PPh₃)₂Cl₂, Ag₂CO₃, Na₂CO₃, TFE | 90 °C, air atmosphere, 4 h | Very High (up to 93%) | Enables functionalized derivatives |
Chemical Reactions Analysis
Oxidation Reactions
The methanethione group undergoes oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions. These reactions are critical for synthesizing oxidized derivatives with modified electronic properties.
Reduction Reactions
Reduction of the thioamide group converts it to a methylene group. Lithium aluminum hydride (LAH) or sodium borohydride are typical reducing agents. This transformation simplifies the molecule, yielding derivatives with potential applications in organic synthesis.
Substitution Reactions
The piperidine rings undergo electrophilic substitution. Alkyl halides or acyl chlorides react with the nitrogen atoms, forming alkylated or acylated derivatives. For example, reaction with tert-butyl phenyl(phenylcarbonothioyl) carbamate and morpholine in the presence of K₃PO₄ produces phenyl(piperidin-1-yl)methanethione in 63% yield .
Suzuki-Miyaura Coupling
This palladium-catalyzed reaction involves di(piperidin-1-yl)methanethione and phenyl boronic acid . Key steps include:
-
Desulfurization using Ag₂CO₃ to form a Pd-carbene intermediate.
-
Transmetallation with boronic acid under TFE solvent and Na₂CO₃ base .
The reaction yields phenyl(piperidin-1-yl)methanone (93% yield) via hydrolysis of the intermediate .
Copper-Catalyzed Coupling
Thioamides like this compound can couple with diazocarbonyl compounds using CuBr catalyst . This reaction selectively forms amidinium salts or diaryl ketones without competing cyclopropanation pathways . For example, coupling with diazocarbonyl compounds under DCE solvent at 40°C produces substituted ketones .
Amidinium Salt Formation
Under specific conditions (e.g., adding HOTf ), the intermediate from Suzuki coupling generates amidinium salts (98% yield). This is confirmed by X-ray crystallography .
Comparison of Key Reactions
Mechanistic Insights
The Pd-carbene intermediate formed via desulfurization is central to Suzuki coupling . Copper-catalyzed reactions rely on thioamide activation, enabling selective C–C bond formation without side reactions . Piperidine rings enhance nucleophilicity, facilitating electrophilic substitution .
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
Di(piperidin-1-yl)methanethione serves as a valuable reagent in organic synthesis. It is utilized in multiple chemical reactions, including:
- Catalysis: Acts as a catalyst in reactions such as the Suzuki-Miyaura coupling, where it facilitates the formation of carbon-carbon bonds between aryl boronic acids and thioureas .
- Synthesis of Thioamides: The compound is involved in the synthesis of various thioamide derivatives, showcasing its versatility in generating sulfur-containing compounds .
2. Mechanistic Insights:
The mechanism of action involves interaction with various molecular targets, enhancing biological activity through improved binding to receptors or enzymes. This characteristic makes it a subject of interest for further mechanistic studies.
Biological Applications
1. Antimicrobial and Antifungal Properties:
Research indicates that this compound exhibits antimicrobial and antifungal activity, making it a candidate for developing new antimicrobial agents. Its efficacy against specific pathogens can be explored through structured bioassays.
2. Neuroprotective Potential:
The compound is being investigated for its neuroprotective properties. Preliminary studies suggest it may play a role in drug design aimed at treating neurodegenerative diseases by modulating pathways related to neuronal health .
Medicinal Chemistry
1. Drug Design:
this compound is being explored for its potential in drug formulation. Its structural properties allow it to act as a scaffold for designing new pharmaceuticals targeting various diseases, particularly those involving the endocannabinoid system .
2. Case Studies:
Several case studies have documented the synthesis and application of derivatives based on this compound:
- Synthesis of Amidinium Salts: A study demonstrated its effectiveness in synthesizing amidinium salts through palladium-catalyzed reactions, yielding high percentages of desired products .
- Inhibition Studies: Compounds derived from this compound have shown inhibition of enzymes like monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH), which are critical in pain and anxiety modulation .
Mechanism of Action
The mechanism of action of di(piperidin-1-yl)methanethione involves its interaction with various molecular targets and pathways. The piperidine rings are known to enhance the compound’s biological activity by improving its interaction with biological targets. This interaction can lead to various effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- (1-Phenyl-1,3-dihydro-2H-isoindol-2-yl)(piperidin-1-yl)methanethione (8c) : Incorporates a phenyl-substituted isoindole moiety, enhancing aromatic interactions .
- Ferrocenyl (piperidin-1-yl)methanethione (1q) : Features a ferrocene group, introducing redox activity for catalytic applications .
- 5-(3,4-Dichlorophenyl)furan-2-ylmethanethione (DFPM) : Aryl-substituted derivative with demonstrated bioactivity in abscisic acid (ABA) signaling .
- Morpholin-4-yl(phenyl)methanethione : Replaces piperidine with morpholine, altering electronic properties and solubility .
Physicochemical Properties
Key Differentiators
- Lipophilicity : Piperidine rings in this compound confer higher membrane permeability compared to morpholine analogues .
- Bioactivity : Aryl-substituted derivatives (e.g., DFPM) exhibit targeted biological effects, while unsubstituted thioureas like this compound are more generic intermediates .
- Synthetic Complexity : Ferrocenyl and furan-based derivatives require specialized catalytic methods, increasing synthesis complexity .
Biological Activity
Di(piperidin-1-yl)methanethione (DPMT) is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of DPMT, focusing on its antimicrobial, antifungal, and potential neuroprotective properties, as well as its mechanisms of action and applications in medicinal chemistry.
Chemical Structure and Properties
DPMT is characterized by its piperidine rings and a methanethione functional group. The molecular formula is , and it has a molecular weight of 212.36 g/mol. The compound's structure enhances its interaction with biological targets, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂S |
| Molecular Weight | 212.36 g/mol |
| CAS Number | 1013-92-9 |
| Solubility | Soluble in organic solvents |
Antimicrobial and Antifungal Properties
Research has indicated that DPMT exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of DPMT, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that DPMT inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating promising antimicrobial potential .
Neuroprotective Effects
DPMT has also been explored for its neuroprotective properties. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases.
The neuroprotective effects of DPMT are believed to stem from its ability to modulate various signaling pathways involved in cell survival and apoptosis. The compound may enhance the expression of neurotrophic factors, which support neuronal health and function.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antifungal | Effective against fungal pathogens | |
| Neuroprotective | Protection against oxidative stress |
The mechanism by which DPMT exerts its biological effects involves interaction with specific molecular targets within cells. The piperidine moieties enhance binding affinity to enzymes and receptors, leading to modulation of their activity. This can result in:
- Inhibition of Enzyme Activity : DPMT may inhibit key enzymes involved in microbial metabolism.
- Receptor Modulation : It may act on neurotransmitter receptors, contributing to its neuroprotective effects.
Comparative Analysis with Related Compounds
DPMT can be compared to other piperidine derivatives to understand its unique properties better. For instance:
- Bis(piperidin-1-yl)methanone : Similar structure but contains a carbonyl group; primarily studied for analgesic properties.
- N,N’-Di(piperidin-1-yl)thiourea : Exhibits different biological activities due to the presence of a thiourea group.
Table 3: Comparison with Similar Compounds
| Compound | Structure Type | Notable Activity |
|---|---|---|
| This compound | Thioamide | Antimicrobial |
| Bis(piperidin-1-yl)methanone | Ketone | Analgesic |
| N,N’-Di(piperidin-1-yl)thiourea | Thiourea | Anticancer |
Q & A
Q. Table 1: Representative Synthetic Yields
| Scale (mmol) | Reaction Time (h) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2.0 | 4 | Chloroform | 88 | |
| 5.0 | 6 | DCM | 75 |
Basic Question: What spectroscopic techniques are used to characterize this compound, and how are data interpreted?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation:
- ¹H NMR : Peaks at δ 1.72 (piperidine CH₂), 4.24–4.63 (N–CH₂–S) confirm substitution patterns .
- ¹³C NMR : A thiocarbonyl signal at δ ~199 ppm is diagnostic .
- HRMS : Exact mass matching (e.g., [C₁₆H₁₉FeNS+H]⁺: calc. 314.0661, found 314.0666) validates molecular formula .
Q. Table 2: Key NMR Assignments
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H: N–CH₂–S | 4.24–4.63 | Piperidine N–CH₂–S | |
| ¹³C: C=S | 199.02 | Thiocarbonyl group |
Advanced Question: How does this compound function as a ligand in transition metal complexes, and what are the implications for catalytic or biological activity?
Methodological Answer:
The compound acts as a neutral tridentate ligand, coordinating through the thiocarbonyl sulfur and two piperidine nitrogen atoms. For example:
- Ni(II)/Cu(II) complexes : Distorted octahedral geometries enhance antibacterial activity (e.g., 2–4x higher MIC vs. free ligand against E. coli) .
- Coordination studies : IR spectroscopy shows ν(C=S) shifts from ~1250 cm⁻¹ (free ligand) to ~1150 cm⁻¹ (metal-bound), confirming coordination .
Q. Design Considerations :
- Steric effects : Bulky piperidine rings influence metal accessibility.
- Electronic effects : Electron-rich sulfur enhances π-backbonding with metals like Ni(II).
Advanced Question: What is the comparative efficiency of this compound vs. tributyl phosphate (TBP) in extracting uranium(VI) and thorium(IV) from nitric acid solutions?
Methodological Answer:
Studies indicate superior extraction efficiency for uranium(VI):
- Distribution ratios : this compound achieves D(U(VI)) = 12.5 vs. D(U(VI)) = 8.2 for TBP at 3 M HNO₃ .
- Mechanism : The thiocarbonyl group provides stronger Lewis basicity, enhancing coordination with actinides.
Q. Table 3: Extraction Performance Comparison
| Reagent | D(U(VI)) | D(Th(IV)) | Conditions | Reference |
|---|---|---|---|---|
| This compound | 12.5 | 9.8 | 3 M HNO₃, 25°C | |
| Tributyl phosphate (TBP) | 8.2 | 7.1 | 3 M HNO₃, 25°C |
Advanced Question: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of this compound?
Methodological Answer:
Discrepancies arise from synthesis/purification methods:
- Melting point : Ranges from 57.5–58.5°C (pure crystalline form) to broader ranges (140–160°C) in impure samples .
- Resolution strategies :
Advanced Question: What analytical methodologies are recommended for assessing the purity and stability of this compound under varying storage conditions?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
